2,3-Dichlorobutane
CAS No.: 7581-97-7
Cat. No.: VC8472804
Molecular Formula: C4H8Cl2
Molecular Weight: 127.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7581-97-7 |
---|---|
Molecular Formula | C4H8Cl2 |
Molecular Weight | 127.01 g/mol |
IUPAC Name | 2,3-dichlorobutane |
Standard InChI | InChI=1S/C4H8Cl2/c1-3(5)4(2)6/h3-4H,1-2H3 |
Standard InChI Key | RMISVOPUIFJTEO-UHFFFAOYSA-N |
SMILES | CC(C(C)Cl)Cl |
Canonical SMILES | CC(C(C)Cl)Cl |
Boiling Point | 118.0 °C |
Melting Point | -80.0 °C |
Introduction
Structural Characteristics and Stereoisomerism
Molecular Geometry and Bonding
The molecular structure of 2,3-dichlorobutane consists of a four-carbon backbone with chlorine atoms attached to the second and third carbons. The spatial arrangement of these substituents gives rise to stereoisomerism. The meso form (CAS 99990-493-7) possesses an internal plane of symmetry, rendering it achiral despite having two stereocenters . In contrast, the racemic mixture (rac-2,3-dichlorobutane, CAS 7581-97-7) comprises equimolar amounts of the (2R,3R) and (2S,3S) enantiomers, which lack a plane of symmetry and are optically active .
Table 1: Stereoisomeric Properties of 2,3-Dichlorobutane
Spectroscopic Identification
Gas chromatography (GC) analysis of rac-2,3-dichlorobutane using non-polar columns (e.g., OV-1, SE-30) reveals a retention index (RI) of 903 under hydrogen carrier gas conditions . This metric aids in distinguishing it from structurally similar chlorinated hydrocarbons.
Synthesis and Industrial Production
Catalytic Dehydrochlorination
A patented method for producing 2-chlorobutenes involves the vapor-phase dehydrochlorination of 2,3-dichlorobutane over solid catalysts such as alumina or chromia-alumina composites . At temperatures between 125°C and 400°C, the reaction proceeds via elimination of HCl, yielding a mixture of 2-chloro-1-butene and 2-chloro-2-butene. Alumina gel catalysts partially deactivate during this process, optimizing selectivity toward the desired alkenes .
Reaction Scheme:
Alternative Synthetic Routes
Physicochemical Properties
Thermodynamic Parameters
The (2R,3R) enantiomer exhibits a density of 1.075 g/cm³ at 25°C and a vapor pressure of 27.9 mmHg under the same conditions . Its refractive index (1.425) and flash point (18.3°C) classify it as a highly flammable liquid requiring careful handling .
Table 2: Key Physical Properties of (2R,3R)-2,3-Dichlorobutane
Property | Value |
---|---|
Molecular Weight | 127.0123 g/mol |
Boiling Point | 110.5°C (760 mmHg) |
Density | 1.075 g/cm³ |
Refractive Index | 1.425 |
Flash Point | 18.3°C |
Solubility and Reactivity
2,3-Dichlorobutane is sparingly soluble in water but miscible with common organic solvents such as ethanol, diethyl ether, and chloroform. The electron-withdrawing chlorine atoms activate the molecule toward nucleophilic substitution (SN2) and elimination (E2) reactions, particularly under basic conditions .
Parameter | Value |
---|---|
OSHA Hazard Class | Flammable Liquid (Cat. 2) |
Skin Sensitization | Yes (Cat. 1) |
LD₅₀ (Oral, Rat) | Not determined |
First Aid Measures | Rinse skin with water; seek medical attention if ingested |
Applications in Organic Synthesis
Intermediate for Chlorobutenes
As detailed in EP0169711A2, 2,3-dichlorobutane serves as a precursor to 2-chlorobutenes, which are valuable monomers in polymer production . The catalytic process achieves conversions exceeding 70% with selectivities up to 85% for 2-chloro-2-butene .
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